molecular formula C8H14O2 B13451577 {1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol

{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol

Cat. No.: B13451577
M. Wt: 142.20 g/mol
InChI Key: ALFUILODTSKKCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-Ethyl-2-oxabicyclo[211]hexan-4-yl}methanol is a versatile organic compound with a unique bicyclic structure It is characterized by the presence of an oxabicyclohexane ring system, which imparts distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular preparation of the compound, enabling further derivatization through various transformations.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. The use of photochemical reactions and subsequent derivatization steps can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to act as inhibitors of certain enzymes, such as IRAK4, by binding to their active sites and preventing downstream signaling cascades. This inhibition can reduce the production of inflammatory cytokines and chemokines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol stands out due to its specific ethyl substitution, which can influence its reactivity and interaction with biological targets. This unique substitution pattern can lead to different pharmacological and chemical properties compared to its analogs.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol

InChI

InChI=1S/C8H14O2/c1-2-8-3-7(4-8,5-9)6-10-8/h9H,2-6H2,1H3

InChI Key

ALFUILODTSKKCJ-UHFFFAOYSA-N

Canonical SMILES

CCC12CC(C1)(CO2)CO

Origin of Product

United States

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